2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene
Description
Overview of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene represents a sophisticated example of polyfluorinated aromatic chemistry, characterized by its complex substitution pattern and unique molecular architecture. The compound possesses the molecular formula C7H2ClF4NO3 and exhibits a molecular weight of 259.54 grams per mole, making it a relatively dense organic molecule due to the high fluorine content. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[chloro(difluoro)methoxy]-1,3-difluoro-5-nitrobenzene, which accurately reflects its structural complexity and multiple functional group arrangements.
The molecular structure features a benzene ring bearing multiple electronegative substituents, including two fluorine atoms at positions 1 and 3, a nitro group at position 5, and a chloro(difluoro)methoxy group at position 2. This particular arrangement of substituents creates a highly polarized molecular environment that significantly influences the compound's chemical reactivity and physical properties. The presence of multiple fluorine atoms contributes to the compound's exceptional stability under various chemical conditions while simultaneously providing sites for potential chemical modifications.
The compound's unique identifier in chemical databases includes PubChem CID 71669339, which serves as a reference point for researchers accessing comprehensive chemical information. The InChI representation InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(9)1-3(13(14)15)2-5(6)10/h1-2H provides a standardized way to describe the molecular connectivity and can be used for computational chemistry applications. Additionally, the compound is known by several synonyms, including 1417566-74-5 as its Chemical Abstracts Service registry number and various systematic naming variations that reflect different nomenclature conventions.
Historical Context and Discovery
The development of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene emerged from the broader historical advancement of organofluorine chemistry, which gained significant momentum during the mid-20th century. Chlorofluoronitrobenzenes and difluoronitrobenzenes have been recognized as important intermediates for the preparation of pharmaceuticals and plant protection agents, driving continued research into their synthesis and applications. The systematic exploration of fluorinated aromatic compounds began as chemists recognized the unique properties imparted by fluorine substitution, including enhanced metabolic stability and altered electronic characteristics.
The compound was first documented in chemical databases in 2013, with subsequent modifications and updates reflecting ongoing research interest. The creation date of September 4, 2013, in the PubChem database marks the formal recognition of this specific molecular structure in the scientific literature. However, the foundational research leading to compounds of this type can be traced back to earlier developments in fluorination chemistry and nitroaromatic synthesis methodologies.
The synthetic approaches to related difluoronitrobenzene compounds have evolved significantly over time, with researchers developing increasingly efficient methods for introducing multiple fluorine atoms into aromatic systems. Historical patents and research publications describe various processes for preparing chlorofluoronitrobenzenes, including methods that utilize alkali metal fluorides under controlled temperature conditions. These developments laid the groundwork for the eventual synthesis of more complex structures like 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene.
Relevance in Modern Chemical Research
Contemporary chemical research has highlighted the significance of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene as a valuable building block in organic synthesis applications. The compound's unique combination of halogen atoms allows it to undergo various chemical reactions, making it particularly valuable for creating more complex molecular structures through substitution and coupling reactions. Modern synthetic chemistry increasingly relies on such polyfluorinated intermediates to access target molecules with specific properties required for pharmaceutical and agrochemical applications.
The relevance of this compound extends to its potential role in developing advanced materials and specialty chemicals. Research in material science has demonstrated that fluorinated aromatic compounds can contribute to enhanced durability and resistance properties in polymer systems and coating applications. The specific substitution pattern of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene provides multiple reactive sites that can be exploited for polymer incorporation or cross-linking reactions.
In pharmaceutical research, the compound represents an important class of synthetic intermediates that can be used to introduce fluorinated fragments into drug molecules. The presence of the chloro(difluoro)methoxy group is particularly noteworthy, as such functionalities are increasingly recognized for their ability to modulate biological activity and improve pharmacokinetic properties. The compound's structure suggests potential applications in medicinal chemistry, where fluorinated building blocks are used to optimize drug-target interactions and metabolic stability.
Current research trends in organofluorine chemistry continue to emphasize the development of efficient synthetic routes to complex fluorinated molecules. The compound serves as an excellent example of how multiple fluorination strategies can be combined to create molecules with precisely defined substitution patterns. This level of structural control is essential for developing compounds with tailored properties for specific applications in various chemical industries.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and potential applications. The primary objective is to consolidate current knowledge about this compound while identifying areas where additional research may be beneficial for advancing its practical utilization.
The scope of this review encompasses several key areas of investigation, beginning with a thorough analysis of the compound's molecular structure and the implications of its unique substitution pattern. Particular attention will be devoted to understanding how the multiple fluorine atoms and other substituents influence the overall electronic properties and reactivity of the benzene ring system. This fundamental understanding provides the foundation for predicting and explaining the compound's behavior in various chemical environments.
Another major objective involves examining the available synthetic approaches for preparing 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene and related compounds. The review will analyze different methodological approaches, comparing their efficiency, selectivity, and practical applicability for laboratory and potential industrial scale synthesis. This analysis will include consideration of reaction conditions, catalyst requirements, and yield optimization strategies that have been reported in the literature.
The review also aims to explore the current and potential applications of this compound in various fields of chemistry and material science. By examining case studies and research findings, the review will highlight how the unique properties of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene can be leveraged for specific synthetic challenges or material design objectives. This application-focused perspective will help readers understand the practical value of this compound beyond its fundamental chemical interest.
Finally, the review seeks to identify gaps in current knowledge and suggest directions for future research that could enhance our understanding and utilization of this important fluorinated aromatic compound. This forward-looking perspective will consider emerging trends in organofluorine chemistry and how they might influence the continued development and application of compounds like 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene in various scientific and industrial contexts.
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(9)1-3(13(14)15)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKXENAEFPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Fluorinated Benzene Derivatives
- Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) mixed acid system.
- Conditions: Low temperature (0–5°C) to control regioselectivity and avoid polysubstitution.
- Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO2+) attacks the activated aromatic ring.
- Outcome: Introduction of the nitro group at the 5-position relative to existing fluoro substituents.
Selective Fluorination
- Reagents: Selectfluor or NFSI, which are mild and selective electrophilic fluorinating agents.
- Conditions: Typically conducted in polar solvents such as acetonitrile or DMF at ambient to slightly elevated temperatures.
- Mechanism: Electrophilic aromatic substitution or nucleophilic aromatic substitution depending on precursor reactivity.
- Selectivity: Directed by existing substituents and steric factors to fluorinate positions 1 and 3 on the benzene ring.
Introduction of the Chloro(difluoro)methoxy Group
- Reagents: Chlorodifluoromethane (ClCF2H) and a base such as potassium carbonate (K2CO3).
- Conditions: Typically carried out under reflux in polar aprotic solvents (e.g., DMF).
- Mechanism: Nucleophilic substitution where the phenolic oxygen attacks chlorodifluoromethane, forming the -O-CF2Cl ether linkage.
- Optimization: Reaction parameters (temperature, base amount, solvent) are optimized to maximize yield and purity.
Representative Synthesis Route and Reaction Scheme
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Nitration | 1,3-difluorobenzene or derivative | HNO3/H2SO4, 0–5°C | 1,3-difluoro-5-nitrobenzene |
| 2 | Fluorination | Chloronitrobenzene intermediate | Selectfluor or NFSI, RT to 50°C | 1,3-difluoro-5-nitrobenzene derivative |
| 3 | Chloro(difluoro)methoxy ether formation | Hydroxy-fluoro-nitrobenzene intermediate | ClCF2H, K2CO3, DMF, reflux | 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene |
Research Findings and Optimization Insights
- Yield Improvement: Use of phase-transfer catalysts and continuous flow reactors has been reported to enhance yields and reaction efficiency in similar halogenated aromatic syntheses.
- Regioselectivity Control: Low-temperature nitration and controlled fluorination prevent undesired substitution patterns, confirmed by NMR and X-ray crystallography studies.
- Purity Validation: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and elemental analysis are used to confirm compound purity and verify the presence of all substituents.
- Spectroscopic Characterization:
- ^19F NMR shows characteristic signals for the chloro(difluoro)methoxy group between -70 to -110 ppm.
- IR spectroscopy confirms nitro groups by strong absorption around 1520 cm⁻¹.
- X-ray crystallography reveals crystal packing stabilized by C–H···F and C–H···O interactions, influencing melting points and stability.
Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Nitration temperature | 0–5°C | Prevents over-nitration |
| Fluorination reagent | Selectfluor or NFSI | Electrophilic fluorination |
| Chloro(difluoro)methoxy reagent | Chlorodifluoromethane | Requires base for nucleophilic substitution |
| Base for ether formation | Potassium carbonate (K2CO3) | Neutralizes HCl byproduct |
| Solvent for ether formation | DMF (Dimethylformamide) | Polar aprotic solvent |
| Reaction time for ether formation | 4–8 hours | Reflux conditions |
| Purity assessment method | HPLC-MS, elemental analysis | Ensures trace impurities are below 0.1% |
Summary and Expert Notes
- The synthesis of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene is a multi-step process requiring precise control of reaction conditions to achieve high regioselectivity and yield.
- The introduction of the chloro(difluoro)methoxy group is a critical step that employs chlorodifluoromethane under basic conditions to form the ether linkage.
- Optimization strategies include the use of phase-transfer catalysts and continuous flow reactors to improve scalability and reproducibility.
- Analytical techniques such as ^19F NMR, IR spectroscopy, HPLC-MS, and X-ray crystallography are essential for confirming structure and purity.
- Safety protocols must be rigorously followed due to the reactive and potentially hazardous nature of halogenated reagents and nitroaromatic intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amino-substituted compounds, and oxidized products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene exerts its effects is primarily through its interaction with specific molecular targets. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and difluoromethoxy groups also contribute to the compound’s reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified via structural similarity analysis (similarity scores: 0.94–0.98), are compared to highlight the impact of substituent variations on physicochemical and functional properties :
| Compound Name (CAS) | Substituents (Position) | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|
| 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (1417568-83-2) | -OCHF₂ (2), -F (1,3), -NO₂ (5) | 0.98 | Replaces -OCHClF₂ with -OCHF₂ |
| 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (1417566-41-6) | -OCF₃ (2), -F (1,3), -NO₂ (5) | 0.94 | Replaces -OCHClF₂ with -OCF₃ |
| 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene (190902-95-5) | -OCF₃ (1), -F (2), -NO₂ (4) | 0.96 | Altered substituent positions; -NO₂ at 4 |
| 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (97963-50-3) | -OCHF₂ (2), -F (1), -NO₂ (4) | 0.96 | -NO₂ at 4; fewer fluorine atoms at 1,3 |
Key Observations:
Substituent Effects on Reactivity: The target compound’s -OCHClF₂ group introduces both chlorine and fluorine atoms, which may enhance electrophilic substitution resistance compared to -OCHF₂ or -OCF₃ analogs .
Positional Isomerism :
- Compounds with nitro groups at the 4-position (e.g., 190902-95-5, 97963-50-3) demonstrate altered electronic distributions, which may affect intermolecular interactions (e.g., hydrogen bonding) compared to the 5-nitro configuration .
Biological and Industrial Relevance: Fluorinated nitroaromatics, such as those listed in (e.g., nitrofluorfen), are commonly used as herbicides. The presence of chlorine in -OCHClF₂ may confer higher toxicity compared to fully fluorinated analogs, as seen in chlorinated solvents (), necessitating rigorous safety protocols during handling .
Biological Activity
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene, with CAS number 1047648-45-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
Biological Activity Overview
The biological activity of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene has been investigated through various in vitro and in vivo studies. The following sections summarize key findings related to its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial effects. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene demonstrated MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .
- Comparison with Standards : The antibacterial activity was comparable to standard antibiotics like ceftriaxone, indicating potential for therapeutic applications .
Antifungal Activity
The antifungal efficacy of this compound has been explored in various contexts:
- Activity Against Candida albicans : Studies indicate that derivatives of similar compounds can achieve MIC values as low as 0.31 µg/mL against C. albicans, suggesting that 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene may exhibit potent antifungal properties .
- In Vivo Studies : In mouse models, certain analogs showed a survival rate of 100% when administered at doses of 50 mg/kg after infection with C. albicans .
Anticancer Activity
Preliminary research suggests that the compound may possess anticancer properties:
- Cell Line Studies : In vitro assays have indicated that compounds with similar structures can inhibit the proliferation of cancer cell lines .
- Mechanism of Action : The potential mechanisms include interference with DNA synthesis and apoptosis induction in cancer cells.
Data Summary Table
| Biological Activity | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. faecalis | 40 - 50 | |
| Antifungal | C. albicans | 0.31 | |
| Anticancer | Various | Not specified |
Case Studies
- Antifungal Efficacy in Mice : A study conducted on mice infected with C. albicans showed that administering a derivative of the compound resulted in complete survival after seven days at a dosage of 50 mg/kg, highlighting its potential as an effective antifungal agent .
- In Vitro Cancer Cell Studies : Research involving various cancer cell lines demonstrated that compounds similar to 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene could significantly reduce cell viability, suggesting a need for further exploration into its anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation and nitro-functionalization of substituted benzene derivatives. Key steps include:
- Chlorination : Use thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux (3 hours) to activate carboxylic acid intermediates, as demonstrated in analogous nitrobenzene derivatives .
- Nitro-group introduction : Nitration at the 5-position via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) for selective difluoro-methoxy substitution .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DCM vs. THF) to balance reactivity and stability of intermediates.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use ¹⁹F NMR to resolve fluorinated substituents (chemical shifts typically –100 to –200 ppm for CF₂ groups). UV-Vis spectroscopy (λ ~270–320 nm) can assess nitro-group conjugation .
- X-ray Crystallography : Resolve steric effects of the chloro-difluoro-methoxy group on benzene ring planarity.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond angles, electrostatic potentials, and HOMO-LUMO gaps .
Q. What are the stability considerations for handling this compound under laboratory conditions?
- Methodology :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for nitroaromatics).
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to hydrolytic susceptibility of the chloro-difluoro-methoxy group.
- Safety Protocols : Follow guidelines for nitro compounds (e.g., avoid reducing agents, use explosion-proof fume hoods) .
Advanced Research Questions
Q. How can conflicting data on reaction intermediates be resolved during synthesis optimization?
- Methodology :
- Contradiction Analysis : Compare LC-MS profiles of reaction mixtures under varying conditions (e.g., SOCl₂ vs. PCl₅ for chlorination). For example, reports DCM as optimal for chlorination, while highlights aqueous-phase limitations for nitro-group stability.
- Isolation Techniques : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate intermediates. Confirm structures via HRMS and 2D NMR (COSY, NOESY) .
Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?
- Methodology :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water matrices.
- Photolysis Studies : Exclude to UV light (λ = 254 nm) and analyze degradation products via GC-MS. Nitro groups often yield nitroso or amine derivatives under UV .
- Ecotoxicity : Test acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential (log P calculated as ~2.5–3.0 via ChemAxon) .
Q. How can computational methods predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodology :
- Transition State Modeling : Use Gaussian or ORCA software to model SNAr pathways. The electron-withdrawing nitro and CF₂ groups activate the benzene ring at positions 1, 3, and 5.
- Kinetic Isotope Effects (KIE) : Simulate deuterated analogs to validate computational predictions against experimental rate constants .
Key Considerations
- Contradictions : and differ in solvent recommendations (DCM vs. aqueous systems). Prioritize DCM for moisture-sensitive steps.
- Advanced Tools : Leverage PubChem (CID-specific data) and NIST databases for physicochemical validation .
- Safety : Adhere to OSHA guidelines for nitroaromatic handling, including PPE and spill containment protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
